molecular formula C20H16ClNO3 B1210161 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate CAS No. 35245-26-2

2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate

Cat. No.: B1210161
CAS No.: 35245-26-2
M. Wt: 353.8 g/mol
InChI Key: FMVKYSCWHDVMGO-UHFFFAOYSA-N
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Description

2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate, also known as OTCN-3-Cl, is a novel small-molecule inhibitor of the enzyme phosphoinositide 3-kinase (PI3K). It has been studied for its potential use in cancer therapy and other therapeutic applications. PI3K is an important enzyme involved in the regulation of cell growth, differentiation, and survival. Inhibition of PI3K activity has been shown to reduce tumor growth and proliferation in both in vitro and in vivo models. OTCN-3-Cl has been found to be a potent and selective inhibitor of PI3K, and has been used in numerous studies to investigate the effects of PI3K inhibition on cell signaling pathways.

Scientific Research Applications

Photosynthesis-Inhibiting Activity

Compounds structurally related to 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate, such as 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates, have been tested for their activity in inhibiting photosynthetic electron transport in spinach chloroplasts, proving to be PET-inhibitors in photosystem II. This suggests potential research applications in studying photosynthesis mechanisms or developing herbicides (Goněc et al., 2017).

Anticancer and Antimicrobial Evaluation

Related naphthalenyl compounds have been synthesized and evaluated for their anticancer and antimicrobial properties. For example, derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide, including those with o-tolyl substituents, have shown potential in this area, suggesting applications in drug discovery and development (Özer et al., 2009). Additionally, specific naphthalenyl derivatives have been shown to exhibit anticancer activity against breast cancer cell lines, indicating a promising avenue for therapeutic research (Salahuddin et al., 2014).

Synthesis and Characterization of Derivatives

The synthesis and characterization of closely related naphthalene derivatives, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, have been documented, highlighting the importance of structural analysis in drug design and development (Cemal Koray Özer et al., 2009).

Antitumor and Biological Activity

Naphthalenyl derivatives have been explored for their antitumor activity and potential in biological applications. For instance, compounds such as ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate demonstrated significant inhibition of cancer cell proliferation, indicating the compound's potential for further study in cancer research (Ju Liu et al., 2018).

Safety and Hazards

According to the safety data sheet, 2-(O-Tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water and get medical help . If inhaled, remove the person to fresh air and keep comfortable for breathing .

Mechanism of Action

Target of Action

Naphthol AS-D chloroacetate, also known as 3-Hydroxy-2-naphthoic-o-toluidide chloroacetate or 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate, primarily targets esterases in human neutrophil leukocytes . These esterases play a crucial role in the hydrolysis of esters, a type of chemical compound found widely in nature.

Mode of Action

The compound is enzymatically hydrolyzed by “specific esterase,” liberating a free naphthol compound . This free naphthol then couples with a diazonium compound, forming highly colored deposits at sites of enzyme activity . This interaction allows for the cytochemical localization of esterase activity .

Biochemical Pathways

The hydrolysis of Naphthol AS-D chloroacetate by specific esterase is a key step in the biochemical pathway that leads to the formation of these colored deposits . This process is part of a larger biochemical pathway involved in the metabolism of esters.

Result of Action

The result of Naphthol AS-D chloroacetate’s action is the formation of colored deposits at sites of specific esterase activity . This allows for the visualization of these enzymes, which can be particularly useful in research and diagnostic settings .

Action Environment

The action of Naphthol AS-D chloroacetate is influenced by environmental factors such as pH and temperature, which can affect enzyme activity and the efficiency of the hydrolysis process . Additionally, the compound’s stability may be affected by factors such as light and humidity.

Biochemical Analysis

Biochemical Properties

2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with esterases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and esterases results in the cleavage of the ester bond, leading to the formation of 2-(O-tolylcarbamoyl)naphthalen-3-ol and chloroacetic acid .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active site of enzymes, inhibiting their activity. For instance, it can act as a competitive inhibitor of esterases, preventing the hydrolysis of other ester substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound has been shown to affect cellular function, leading to changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by esterases, leading to the formation of 2-(O-tolylcarbamoyl)naphthalen-3-ol and chloroacetic acid. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, it can interact with cellular transporters, influencing its uptake and accumulation in specific cell types .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its effects. The localization of this compound can impact its activity and function within the cell .

Properties

IUPAC Name

[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-13-6-2-5-9-17(13)22-20(24)16-10-14-7-3-4-8-15(14)11-18(16)25-19(23)12-21/h2-11H,12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVKYSCWHDVMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956687
Record name 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35245-26-2
Record name 3-[[(2-Methylphenyl)amino]carbonyl]-2-naphthalenyl 2-chloroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35245-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthol AS-D chloroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035245262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(2-methylphenyl)amino]carbonyl]-2-naphthyl chloroacetate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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